molecular formula C11H11BrO4 B1175028 FlaD protein CAS No. 147757-14-0

FlaD protein

Cat. No.: B1175028
CAS No.: 147757-14-0
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Description

Historical Discovery and Nomenclature

The FlaD protein, alternatively named SinR (Sporulation Inhibitor R), was first identified in the late 1980s through genetic studies investigating sporulation and motility in Bacillus subtilis . Initial research revealed its dual role in repressing sporulation genes while promoting motility and competence, leading to the designation flaD (flagellar defect) due to its impact on flagellar synthesis . Concurrently, the name sinR emerged from its function as a key inhibitor of sporulation stage II genes . This dual nomenclature reflects the protein’s pleiotropic regulatory roles.

The discovery of FlaD/SinR was pivotal in understanding how B. subtilis transitions between vegetative growth and developmental states. Early work by Gaur et al. demonstrated that SinR overexpression suppressed sporulation, while its deletion led to hyper-sporulation phenotypes . Subsequent studies linked flaD mutations to defects in cell separation and motility, cementing its identity as a central regulator of cellular differentiation .

Taxonomic and Functional Classification

FlaD/SinR belongs to the Xre family of helix-turn-helix (HTH) transcriptional regulators, characterized by a conserved N-terminal DNA-binding domain (residues 1–69) and a C-terminal oligomerization domain (residues 74–111) . It functions as a tetrameric repressor, binding to promoter regions of target genes to inhibit transcription . Structurally, the N-terminal domain contains a HTH motif critical for DNA recognition, while the C-terminal domain mediates protein-protein interactions with antagonists like SinI and SlrR .

Table 1: Functional Domains of FlaD/SinR

Domain Residues Function Key Features
N-terminal 1–69 DNA binding HTH motif, interacts with promoter DNA
C-terminal 74–111 Protein interaction and oligomerization Binds SinI/SlrR, forms tetramers

FlaD/SinR is classified as a global transcriptional regulator due to its influence on diverse pathways, including biofilm formation, motility, and sporulation . It directly represses genes encoding exopolysaccharide biosynthesis (epsA-O), amyloid fiber production (tasA), and autolysins (lytC, lytF), while indirectly modulating flagellin synthesis (hag) through competition with activators like RemA .

Role in Bacterial Cellular Differentiation

FlaD/SinR acts as a molecular switch governing the transition between motile planktonic cells and sessile biofilm-forming communities . In the motile state, SinR represses biofilm matrix genes (epsA-O, tasA) and promotes flagellar synthesis by antagonizing the repressive SinR-SlrR complex . During nutrient deprivation, the Spo0A phosphorelay activates SinI, which sequesters SinR, derepressing biofilm genes and initiating matrix production . This bistable switch ensures population heterogeneity, enabling simultaneous exploration (motility) and exploitation (biofilm formation) of ecological niches .

Table 2: Key Gene Targets Regulated by FlaD/SinR

Gene Target Function Regulatory Effect
epsA-O Exopolysaccharide biosynthesis Repression (direct)
tasA Amyloid fiber production Repression (direct)
hag Flagellin synthesis Indirect activation
lytC/lytF Autolysins for cell separation Repression (direct)
spo0A Sporulation initiation Repression (direct)

In sporulation, FlaD/SinR directly represses spo0A, the master regulator of sporulation, by binding to its promoter region overlapping the σH-dependent -10 element . This repression is relieved upon SinI-mediated inactivation of SinR, allowing Spo0A~P to activate downstream sporulation genes . Thus, FlaD/SinR integrates environmental signals to coordinate developmental fate, balancing biofilm formation, motility, and sporulation .

Properties

CAS No.

147757-14-0

Molecular Formula

C11H11BrO4

Synonyms

FlaD protein

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of FlaD Across Species

Organism Function Structural Features Key Interactions/Regulatory Roles References
Caulobacter crescentus Structural protein for flagellar P-ring assembly. N-terminal signal peptide; homology to Salmonella P-ring. Interacts with basal body components (rod, M/S rings).
Bacillus subtilis Pleiotropic regulator (SinR) of motility, sporulation, and exoproteases. DNA-binding protein; no known signal peptide. Binds promoters of aprE, spo0A, and sigD genes.
Halobacterium salinarum Facilitates archaella motor switching. Membrane-associated; truncated isoforms in related species. Indirect interaction with chemotaxis proteins.
Proteus mirabilis Flagellar capping protein (non-essential for swarming in some strains). Absent in certain isolates without motility defects. Likely redundant with other flagellar components.
Vibrio spp. Major flagellin subunit (FlaD) in flagella. Post-translational modifications (e.g., glycosylation). Incorporated into flagellar filaments.

Analytical and Functional Similarity Assessments

Table 2: Methodologies for FlaD Characterization

Technique Application Key Findings References
SDS-PAGE Assesses protein molecular weight and purity. FlaD migrates anomalously in Vibrio spp. due to glycosylation .
LC-MS/MS Identifies post-translational modifications (PTMs). Detects phosphorylation in Pseudomonas flagellins, suggesting FlaD PTM potential .
Genetic Deletion Evaluates functional necessity. M. maripaludis FlaD deletions are lethal, unlike P. mirabilis .
Promoter Binding Assays Validates regulatory roles (e.g., SinR in B. subtilis). SinR represses aprE and spo0A by direct promoter binding .

Key Divergences and Controversies

  • Functional Redundancy: In P. crescentus, FlaD is indispensable for P-ring assembly .
  • Regulatory vs. Structural Roles : FlaD in B. subtilis (SinR) regulates transcription, contrasting with its structural role in C. crescentus .
  • Post-Translational Modifications: FlaD in Vibrio spp. shows migration anomalies on SDS-PAGE, indicative of glycosylation, a feature absent in archaeal homologs .

Preparation Methods

Sourcing and Expression of FAD-Binding Proteins

FAD-binding proteins are typically sourced from native biological systems or recombinant expression platforms. Native extraction from tissues or cell cultures preserves post-translational modifications but faces limitations in yield and purity . Recombinant systems, such as Escherichia coli, yeast, or mammalian cell lines, enable high-yield production through genetic engineering. For instance, glutathione reductase—a well-characterized FAD-dependent enzyme—has been successfully expressed in E. coli with yields exceeding 50 mg/L .

Table 1: Comparison of Expression Systems for FAD-Binding Proteins

SystemYield (mg/L)FAD Incorporation EfficiencyKey Advantages
E. coli10–10060–80%Cost-effective, scalable
Insect cells5–3070–90%Proper folding, glycosylation
Mammalian cells1–1080–95%Native post-translational modifications

Cell Disruption and Protein Extraction

Mechanical lysis methods, including sonication and French press, are widely used for bacterial and yeast cells. However, FAD-binding proteins in membrane-bound compartments (e.g., mitochondrial glutathione reductase) necessitate subcellular fractionation prior to extraction . Differential detergent treatments, such as 0.5% Triton X-100 for membrane proteins versus 0.1% SDS for cytosolic fractions, optimize solubilization while minimizing denaturation . Non-mechanical methods, like freeze-thaw cycles coupled with lysozyme digestion, are preferred for periplasmic proteins to avoid shear stress .

Solubilization and Stabilization Strategies

Membrane-associated FAD-binding proteins require specialized solubilization. Detergents such as n-dodecyl-β-D-maltoside (DDM) at critical micelle concentrations (0.03–0.1%) effectively extract hydrophobic domains without disrupting FAD binding . Stabilizing agents, including 10% glycerol and 1 mM dithiothreitol (DTT), mitigate oxidative damage to the flavin cofactor. Recent studies demonstrate that lipid nanodiscs can maintain native conformational dynamics during solubilization, enhancing catalytic activity by 30–40% compared to detergent-only methods .

Chromatographic Purification Techniques

Affinity chromatography remains the cornerstone of FAD-binding protein purification. Immobilized metal affinity chromatography (IMAC) with hexahistidine tags achieves >90% purity in a single step . However, tag-less approaches using ADP-sepharose resins exploit the cofactor-binding pocket for specificity, yielding 70–85% pure protein .

Table 2: Performance of Chromatographic Methods

MethodPurity (%)FAD Retention (%)Throughput (mg/h)
IMAC (His-tag)92–9575–8550–100
ADP-affinity70–8590–9520–40
Size-exclusion80–9050–7010–20

Multi-step protocols combining ion exchange (e.g., Q Sepharose) and hydrophobic interaction chromatography (HIC) further enhance purity to >99% for crystallographic studies .

Functional Characterization and Validation

Post-purification analysis ensures the integrity of the FAD cofactor and enzymatic activity. UV-Vis spectroscopy at 450 nm (ε = 11,300 M⁻¹cm⁻¹) quantifies FAD content, while circular dichroism (CD) monitors secondary structure preservation . Activity assays using NADPH oxidation rates (e.g., for glutathione reductase) confirm functional fidelity, with specific activities ranging from 50–200 μmol/min/mg . Mass spectrometry identifies post-translational modifications critical for redox function, such as cysteine persulfidation .

Enzymatic Synthesis of FAD Analogues

Innovative strategies enable the production of FAD analogues for mechanistic studies. Chemoenzymatic methods using FMN adenylyltransferase (FMNAT) catalyze the coupling of flavin mononucleotide (FMN) with nucleoside triphosphates (NTPs), yielding analogues like FCD (cytidine-containing) and FUD (uridine-containing) in 10–51% yields . In vivo synthesis within engineered E. coli strains bypasses extraction challenges, directly generating analogues from cellular FMN and NTP pools .

Table 3: Synthetic Routes for FAD Analogues

AnalogueMethodStepsYield (%)Application
FCDChemical-enzymatic320Redox mechanism studies
FUDEnzymatic251Cofactor engineering
FADNative synthesis285Benchmark for activity assays

Q & A

Q. How to structure a research paper on FlaD to meet IMRaD standards?

  • Writing Guidelines : In the Methods section, detail strain construction (e.g., flaD1 point mutation) and statistical models. Use passive voice and avoid first-person pronouns. In Results, link trends (e.g., reduced sigD transcription in mutants) to hypotheses .

Resource Curation

Q. Which databases should researchers consult for FlaD-related metadata?

  • Authoritative Sources :
  • BRENDA : Enzyme kinetics and ligand interactions .
  • Plasma Proteome Database (PPD) : Cross-species protein novelty assessment .
  • UniProt (Q8RR94) : FliAH sequence and functional annotations .

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